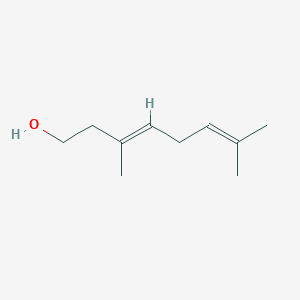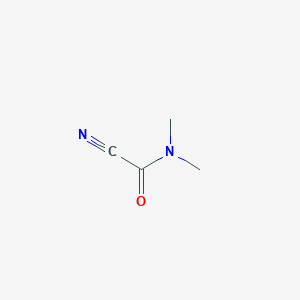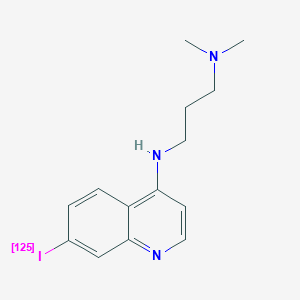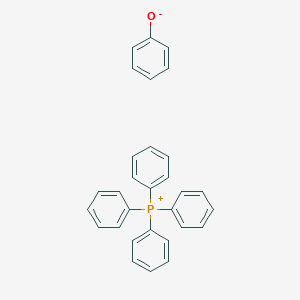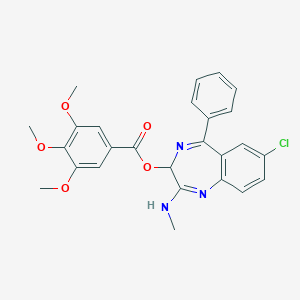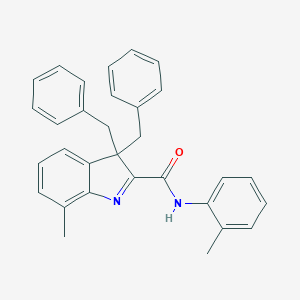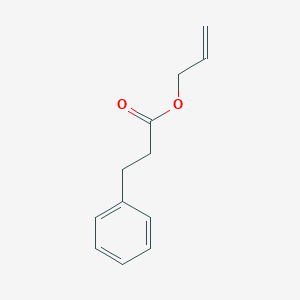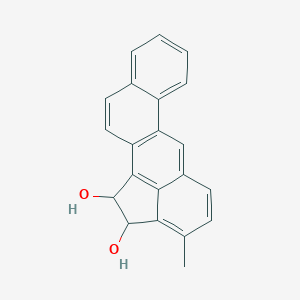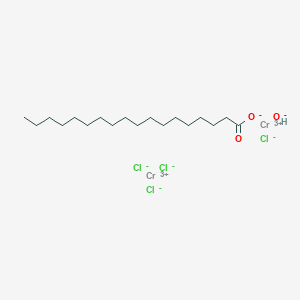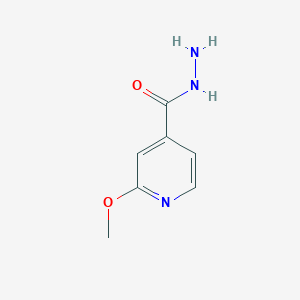![molecular formula C9H18N2O B099766 3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- CAS No. 17740-50-0](/img/structure/B99766.png)
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DMXAA and has been studied extensively for its potential use in cancer treatment. DMXAA is a synthetic compound that was first synthesized in the 1990s and has since been studied for its anti-tumor effects.
Mécanisme D'action
The mechanism of action of DMXAA is not fully understood, but it is believed to work by activating the immune system to attack cancer cells. DMXAA has been shown to activate the production of cytokines, which are proteins that play a key role in the immune response. This activation of the immune system leads to the destruction of cancer cells and the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
DMXAA has been shown to have a number of biochemical and physiological effects. This compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can lead to the death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMXAA has a number of advantages for use in lab experiments. This compound is highly stable and can be easily synthesized in large quantities. DMXAA has also been shown to be highly effective in inducing tumor necrosis in a variety of cancer cell lines. However, there are also limitations to the use of DMXAA in lab experiments. This compound has been shown to be highly toxic at high doses, which can make it difficult to study in vivo. Additionally, the mechanism of action of DMXAA is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on DMXAA. One potential direction is the development of new synthesis methods that can produce DMXAA in higher yields or with greater purity. Another potential direction is the study of the mechanism of action of DMXAA in greater detail, which could lead to the development of new cancer treatments. Additionally, the use of DMXAA in combination with other cancer treatments, such as immunotherapy, could be explored further to determine its potential efficacy.
Méthodes De Synthèse
The synthesis of DMXAA involves the reaction of 3,8-diazabicyclo[3.2.1]octan-8-one with ethylene glycol in the presence of sodium hydroxide. The resulting compound is then reduced using sodium borohydride to produce DMXAA. This synthesis method has been studied extensively and has been found to be highly effective in producing DMXAA in high yields.
Applications De Recherche Scientifique
DMXAA has been studied extensively for its potential use in cancer treatment. This compound has been found to have potent anti-tumor effects and has been shown to induce tumor necrosis in a variety of cancer cell lines. DMXAA has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
Numéro CAS |
17740-50-0 |
|---|---|
Nom du produit |
3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl- |
Formule moléculaire |
C9H18N2O |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethanol |
InChI |
InChI=1S/C9H18N2O/c1-10-8-2-3-9(10)7-11(6-8)4-5-12/h8-9,12H,2-7H2,1H3 |
Clé InChI |
CQDICPVHFMTUNE-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CN(C2)CCO |
SMILES canonique |
CN1C2CCC1CN(C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



